Cas no 20957-33-9 (2-(pyrimidin-2-ylsulfanyl)ethan-1-ol)

2-(Pyrimidin-2-ylsulfanyl)ethan-1-ol is a sulfur-containing heterocyclic compound featuring a pyrimidine ring linked to an ethanol moiety via a thioether bridge. This structure imparts unique reactivity and versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The pyrimidine core offers potential for hydrogen bonding and π-stacking interactions, while the hydroxyl group enables further functionalization, such as esterification or etherification. The thioether linkage enhances stability and may contribute to biological activity. Its balanced hydrophilicity and lipophilicity improve solubility profiles, facilitating applications in drug design. The compound's well-defined structure allows precise modifications, supporting the development of targeted bioactive molecules. Its synthetic utility is underscored by compatibility with diverse reaction conditions, making it a practical building block for complex molecular architectures.
2-(pyrimidin-2-ylsulfanyl)ethan-1-ol structure
20957-33-9 structure
Product Name:2-(pyrimidin-2-ylsulfanyl)ethan-1-ol
CAS No:20957-33-9
MF:C6H8N2OS
MW:156.205519676208
MDL:MFCD12169605
CID:1396942
PubChem ID:19027215
Update Time:2025-07-02

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Ethanol, 2-(2-pyrimidinylthio)-
    • SCHEMBL4686194
    • 20957-33-9
    • AKOS008923062
    • 2-pyrimidin-2-ylsulfanylethanol
    • 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol
    • 2-(pyrimidin-2-ylsulfanyl)ethanol
    • EN300-298541
    • MDL: MFCD12169605
    • Inchi: 1S/C6H8N2OS/c9-4-5-10-6-7-2-1-3-8-6/h1-3,9H,4-5H2
    • InChI Key: ARHFPHXFTXGVGL-UHFFFAOYSA-N
    • SMILES: S(C1N=CC=CN=1)CCO

Computed Properties

  • Exact Mass: 156.03584
  • Monoisotopic Mass: 156.03573406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 85.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 71.3Ų

Experimental Properties

  • PSA: 46.01

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Additional information on 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Professional Introduction to 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol (CAS No. 20957-33-9)

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol, identified by its Chemical Abstracts Service Number (CAS No.) 20957-33-9, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol incorporates a pyrimidine ring linked to an ethyl alcohol moiety through a sulfanyl group, making it a versatile intermediate in synthetic chemistry and drug development.

The importance of this compound cannot be overstated, particularly in the context of modern medicinal chemistry. Pyrimidine derivatives have been extensively studied for their roles in various biological processes, including DNA synthesis, enzyme inhibition, and signal transduction. The presence of the sulfanyl group in 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol enhances its reactivity and functional potential, making it a valuable building block for the synthesis of more complex molecules.

In recent years, significant advancements have been made in understanding the pharmacological properties of pyrimidine-based compounds. Research has demonstrated that modifications to the pyrimidine core can lead to novel pharmacological effects, making these derivatives attractive candidates for drug discovery. For instance, studies have shown that certain pyrimidine sulfides exhibit potent anti-inflammatory and anticancer activities. The compound 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol is being explored as a precursor in the synthesis of such bioactive molecules, leveraging its structural features to develop new therapeutic agents.

The synthesis of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the sulfanyl group at the 2-position of the pyrimidine ring is a critical step, as it dictates much of the compound's chemical behavior. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These techniques not only enhance the efficiency of production but also allow for greater flexibility in modifying the molecular structure for tailored biological activities.

The biological activity of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol has been investigated in various preclinical studies. Researchers have focused on its potential as an inhibitor of key enzymes involved in cancer progression and inflammation. Preliminary results suggest that this compound exhibits promising inhibitory effects on enzymes such as kinases and phosphodiesterases, which are crucial targets in oncology and immunology. Additionally, its ability to interact with biological receptors has been explored, indicating potential applications in neuropharmacology.

The role of computational chemistry in studying 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol cannot be overlooked. Molecular modeling techniques have been utilized to predict the binding affinities and interactions between this compound and biological targets. These simulations provide valuable insights into the compound's mechanism of action and help guide the design of more effective derivatives. By integrating experimental data with computational methods, researchers can accelerate the drug discovery process and optimize lead compounds for clinical development.

The pharmaceutical industry has shown considerable interest in developing novel therapeutics based on pyrimidine scaffolds. The unique structural features of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol, combined with its demonstrated biological activity, make it a compelling candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

In conclusion, 2-(pyrimidin-2-y lsulfanyl strong>)< strong >ethan -1 -ol (CAS No. 20957 -33 -9) represents a significant advancement in medicinal chemistry and drug development. Its versatile structure and promising biological activities position it as a valuable tool for researchers exploring new therapeutic strategies. With ongoing studies focusing on its pharmacological properties and synthetic applications, this compound is poised to make substantial contributions to the field of chemical biology.

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